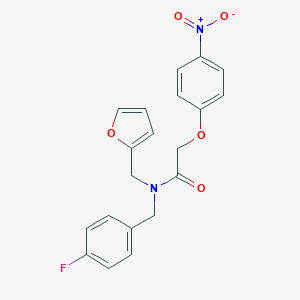
5-chloro-N-(2,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(2,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CDK9 inhibitor, as it is known to inhibit the activity of Cyclin-dependent kinase 9 (CDK9), a protein that plays a critical role in the regulation of gene expression.
作用機序
5-chloro-N-(2,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide inhibitors exert their effects by inhibiting the activity of this compound, a protein that plays a critical role in the regulation of gene expression. This compound is a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex, which is responsible for the transcriptional elongation of genes. By inhibiting the activity of this compound, this compound inhibitors prevent the elongation of genes, thereby blocking the transcription of critical genes involved in cell proliferation and viral replication.
Biochemical and Physiological Effects:
The this compound inhibitor has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-viral effects, this compound inhibitors have also been found to be effective in treating inflammatory diseases, such as rheumatoid arthritis. Furthermore, this compound inhibitors have been shown to have neuroprotective effects, making them potential candidates for the treatment of neurodegenerative diseases, such as Alzheimer's disease.
実験室実験の利点と制限
The 5-chloro-N-(2,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide inhibitor has several advantages and limitations for lab experiments. One of the main advantages is its specificity for this compound, which makes it an ideal tool for studying the role of this compound in gene expression. Additionally, this compound inhibitors are relatively easy to use and have a low toxicity profile. However, one of the main limitations of this compound inhibitors is their potential off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 5-chloro-N-(2,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide inhibitors. One potential direction is the development of more potent and selective this compound inhibitors, which could have a broader range of therapeutic applications. Additionally, the use of this compound inhibitors in combination with other drugs could enhance their therapeutic efficacy. Finally, the study of the downstream effects of this compound inhibition could lead to the identification of novel therapeutic targets for the treatment of various diseases.
合成法
The synthesis of 5-chloro-N-(2,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide can be achieved through several methods. One of the most commonly used methods involves the reaction of 2,4-dimethoxybenzaldehyde with ethyl 2-amino-4-chloropyrimidine-5-carboxylate, followed by the addition of ethylsulfonyl chloride to the resulting compound. The final product is obtained through the hydrolysis of the ethyl ester group.
科学的研究の応用
The 5-chloro-N-(2,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide inhibitor has been studied extensively for its potential applications in scientific research. This compound has been found to be effective in inhibiting the growth of cancer cells by blocking the transcription of genes that are critical for cell proliferation. Additionally, this compound inhibitors have been shown to be effective in treating viral infections, including HIV and Hepatitis B.
特性
分子式 |
C15H16ClN3O5S |
|---|---|
分子量 |
385.8 g/mol |
IUPAC名 |
5-chloro-N-(2,4-dimethoxyphenyl)-2-ethylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H16ClN3O5S/c1-4-25(21,22)15-17-8-10(16)13(19-15)14(20)18-11-6-5-9(23-2)7-12(11)24-3/h5-8H,4H2,1-3H3,(H,18,20) |
InChIキー |
XQSKNQBFYJUIIX-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C=C(C=C2)OC)OC)Cl |
正規SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C=C(C=C2)OC)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1'-butyl-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254437.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B254439.png)
![5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B254440.png)
![(3Z)-4-(3,4-dimethoxyphenyl)-5-(2-methoxyethyl)-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B254443.png)
![6,8-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B254445.png)
![5-bromo-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B254447.png)
![2-Cyclohexyl-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254448.png)



![2,7-diamino-4-[4-(hexyloxy)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B254454.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254455.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254456.png)
![N-[4-(dimethylamino)benzyl]-4-nitro-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B254462.png)